2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol
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Overview
Description
2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol is a complex organic compound with the molecular formula C27H36O. It is characterized by the presence of three bicyclo[2.2.1]heptan-2-yl groups attached to a phenol ring.
Preparation Methods
The synthesis of 2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol typically involves the reaction of phenol with bicyclo[2.2.1]heptan-2-yl derivatives under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where phenol reacts with bicyclo[2.2.1]heptan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Chemical Reactions Analysis
2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a subject of interest in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The bicyclo[2.2.1]heptan-2-yl groups provide steric hindrance, affecting the compound’s binding affinity and specificity. This can lead to modulation of biological pathways and physiological effects .
Comparison with Similar Compounds
2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol can be compared with other phenolic compounds containing bicyclo[2.2.1]heptan-2-yl groups. Similar compounds include:
Properties
Molecular Formula |
C27H36O |
---|---|
Molecular Weight |
376.6 g/mol |
IUPAC Name |
2,4,6-tris(2-bicyclo[2.2.1]heptanyl)phenol |
InChI |
InChI=1S/C27H36O/c28-27-25(23-11-16-2-5-19(23)8-16)13-21(22-10-15-1-4-18(22)7-15)14-26(27)24-12-17-3-6-20(24)9-17/h13-20,22-24,28H,1-12H2 |
InChI Key |
XBZDDTJDERCAJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C3=CC(=C(C(=C3)C4CC5CCC4C5)O)C6CC7CCC6C7 |
Origin of Product |
United States |
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